1-(2,4-Difluorophenyl)butan-1-one
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Overview
Description
1-(2,4-Difluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10F2O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a 2,4-difluorophenyl group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Difluorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-difluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 2,4-Difluorobenzoic acid
Reduction: 1-(2,4-Difluorophenyl)butan-1-ol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,4-Difluorophenyl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)ethanone: A structurally similar compound with a shorter carbon chain.
1-(2,4-Difluorophenyl)propan-1-one: Another analog with a different carbon chain length.
Uniqueness
1-(2,4-Difluorophenyl)butan-1-one is unique due to its specific carbon chain length and the presence of two fluorine atoms on the phenyl ring
Properties
IUPAC Name |
1-(2,4-difluorophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZUABQESHKBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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